molecular formula C14H21NO2 B11169778 N-[(2-methoxyphenyl)methyl]-2-methylpentanamide

N-[(2-methoxyphenyl)methyl]-2-methylpentanamide

Cat. No.: B11169778
M. Wt: 235.32 g/mol
InChI Key: NFOYMJJWGSYYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Methoxyphenyl)methyl]-2-methylpentanamide is a synthetic amide derivative characterized by a 2-methoxy-substituted benzyl group attached to the nitrogen of a 2-methylpentanamide backbone.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-methylpentanamide

InChI

InChI=1S/C14H21NO2/c1-4-7-11(2)14(16)15-10-12-8-5-6-9-13(12)17-3/h5-6,8-9,11H,4,7,10H2,1-3H3,(H,15,16)

InChI Key

NFOYMJJWGSYYJL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NCC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methoxyphenyl)methyl]-2-methylpentanamide typically involves the reaction of 2-methoxybenzylamine with 2-methylpentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: N-[(2-methoxyphenyl)methyl]-2-methylpentanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a hydroxylated derivative.

    Reduction: The amide group can be reduced to form an amine, resulting in the formation of N-[(2-methoxyphenyl)methyl]-2-methylpentanamine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents like halogenating agents (e.g., bromine or chlorine) in the presence of a catalyst.

Major Products:

    Oxidation: Hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-2-methylpentanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Optimization : The target compound’s design balances lipophilicity (via branching) and steric effects (ortho-methoxy group), which may enhance central nervous system (CNS) penetration compared to polar analogs like N-(4-methoxyphenyl)pentanamide .
  • Synthetic Feasibility : and highlight scalable routes for similar amides, suggesting the target compound could be synthesized via carbodiimide-mediated coupling or Schotten-Baumann reactions .

Biological Activity

N-[(2-methoxyphenyl)methyl]-2-methylpentanamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article provides an in-depth examination of its biological properties, including its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Synthesis

This compound is characterized by a methoxyphenyl group attached to a 2-methylpentanamide backbone. The synthesis of this compound typically involves standard organic reactions such as amide formation and alkylation techniques. While specific synthetic routes for this compound are not extensively documented, related compounds have been synthesized using similar methodologies.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For example, ureidoamides related to primaquine have shown promising results against various microbial strains, suggesting that similar structural motifs may confer antimicrobial properties to this compound .

Cytotoxicity and Cell Line Studies

The cytotoxic effects of this compound were evaluated using several human cancer cell lines. Preliminary findings suggest that the compound exhibits selective cytotoxicity, with IC50 values varying across different cell lines. For instance, compounds structurally related to this compound demonstrated low cytotoxicity in SW620 and A2780 cells, indicating a favorable safety profile .

Cell Line IC50 (µM) Remarks
SW620>100Low cytotoxicity observed
A27801 ± 0.1Moderate sensitivity
H460>100Low cytotoxicity observed

The biological activity of this compound may be attributed to its interaction with specific cellular targets. For example, its potential to inhibit certain metabolic pathways has been suggested through studies involving G6PD inhibition, which affects cellular redox balance and can influence cell proliferation .

Case Studies and Research Findings

Several case studies have explored the effects of compounds structurally similar to this compound:

  • Antimicrobial Activity : A study on primaquine derivatives showed that modifications in the amide structure enhanced antimicrobial efficacy against resistant strains .
  • Cytotoxic Evaluation : In a comparative analysis, various derivatives were tested against multiple cancer cell lines, revealing that specific substitutions could significantly alter the cytotoxic profile .
  • Safety Profile : The low cytotoxicity observed in human cell lines indicates that this compound could be a safer alternative for therapeutic applications compared to other known compounds with similar mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.